MAO-B Inhibitory Potency of IHC3 vs. IHC2
IHC3 demonstrates a 10.1-fold greater MAO-B inhibitory potency compared to its direct structural analog IHC2. In a fluorometric assay using recombinant human MAO-B, IHC3 exhibited an IC50 of 1.672 μM, while IHC2 showed an IC50 of 16.934 μM [1].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.672 μM |
| Comparator Or Baseline | IHC2: IC50 = 16.934 μM |
| Quantified Difference | 10.1-fold higher potency |
| Conditions | Fluorometric assay using recombinant human MAO-B; kynuramine substrate |
Why This Matters
This 10.1-fold potency difference demonstrates that minor structural modifications in the A-ring significantly impact target engagement, making IHC3 the preferred choice over IHC2 for achieving robust MAO-B inhibition at lower concentrations.
- [1] Manoharan A, Oh JM, Benny F, Kumar S, Abdelgawad MA, Ghoneim MM, Shaker ME, El-Sherbiny M, Almohaimeed HM, Gahtori P, Kim H, Mathew B. Assembling a Cinnamyl Pharmacophore in the C3-Position of Substituted Isatins via Microwave-Assisted Synthesis: Development of a New Class of Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease. Molecules. 2023;28(16):6167. View Source
